molecular formula C9H11BrFNO2 B7865803 3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline

Cat. No.: B7865803
M. Wt: 264.09 g/mol
InChI Key: BZDDIDIHHGZHQE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline is an aromatic amine derivative with a bromine atom at position 3, a fluorine atom at position 5, and a 2-methoxyethoxy group at position 2 of the benzene ring. The methoxyethoxy substituent is an ether-containing chain that enhances solubility in polar solvents and modulates electronic effects on the aromatic ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where halogen and alkoxy groups are critical for bioactivity and reactivity .

Properties

IUPAC Name

3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2/c1-13-2-3-14-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDIDIHHGZHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Bromo-5-fluoro-2-(2-methoxyethoxy)aniline has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug development, particularly in designing new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

  • Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-5-fluoro-2-(2-methoxyethoxy)aniline with analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Variations and Electronic Effects

3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)
  • Substituents : Bromo (C3), fluoro (C5), iodo (C4).
  • Key Differences : The iodo group at C4 replaces the methoxyethoxy group, increasing molecular weight (318.01 g/mol vs. ~280–290 g/mol for the target compound) and enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability.
  • Applications : Preferred in coupling reactions for constructing biaryl systems .
3-Bromo-5-chloro-2-(difluoromethoxy)aniline (CAS 929975-52-0)
  • Substituents : Bromo (C3), chloro (C5), difluoromethoxy (C2).
  • Key Differences : The difluoromethoxy group is electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating methoxyethoxy group. This decreases the basicity of the amine (-NH₂), affecting its participation in acid-catalyzed reactions.
  • Applications : Useful in electrophilic substitution reactions where electron-deficient aromatic systems are required .
3-Bromo-2-ethoxy-5-fluoroaniline (CAS 1096354-40-3)
  • Substituents : Bromo (C3), ethoxy (C2), fluoro (C5).
  • Key Differences : The ethoxy group lacks the methoxy terminus, reducing steric bulk and polarity. Molecular weight (234.07 g/mol) is lower, leading to higher volatility.
  • Applications : Simpler structure for cost-effective intermediates in dye synthesis .

Steric and Solubility Considerations

3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline (CAS 1503999-29-8)
  • Substituents : Bromo (C3), chloro (C5), 2-fluoroethoxy (C2).
  • Key Differences : The fluorine atom in the ethoxy chain increases electronegativity, enhancing solubility in aprotic solvents. Steric hindrance is comparable to the methoxyethoxy group.
  • Applications : Fluorinated analogs are valuable in PET radiopharmaceuticals due to fluorine-18 labeling .
3-Bromo-5-ethoxyaniline
  • Substituents : Bromo (C3), ethoxy (C5).
  • Key Differences : Lacking the methoxyethoxy group, this compound has reduced solubility in aqueous systems. Its synthesis involves diazotization and reduction, similar to the target compound .
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline (CAS 1219741-80-6)
  • Substituents : Bromo (C4), fluoro (C5), trimethylsilyl ethynyl (C2).
  • Key Differences : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the methoxyethoxy group in the target compound favors nucleophilic substitutions.
  • Applications : Building block for conjugated polymers or metal-organic frameworks .
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS 946743-19-7)
  • Substituents: Bromo (C5), dimethylaminoethoxy (C2).
  • Key Differences: The dimethylamino group introduces basicity, enabling pH-dependent solubility. The methoxyethoxy group in the target compound lacks this functionality, making it less versatile in ion-exchange reactions .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications
This compound Br (C3), F (C5), OCH₂CH₂OCH₃ (C2) ~280–290* High polarity, moderate reactivity Pharma intermediates, agrochemicals
3-Bromo-5-fluoro-4-iodoaniline Br (C3), F (C5), I (C4) 318.01 Superior leaving group (I) Cross-coupling reactions
3-Bromo-5-chloro-2-(difluoromethoxy)aniline Br (C3), Cl (C5), OCF₂H (C2) 244.46 Electron-deficient ring Electrophilic substitutions
3-Bromo-2-ethoxy-5-fluoroaniline Br (C3), OCH₂CH₃ (C2), F (C5) 234.07 Low steric hindrance Dye synthesis
3-Bromo-5-chloro-2-(2-fluoroethoxy)aniline Br (C3), Cl (C5), OCH₂CH₂F (C2) 268.51 Enhanced solubility in aprotic solvents Radiopharmaceuticals

*Estimated based on analogous structures.

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